molecular formula C11H12N4O2 B2827968 Benzyl 3-azidoazetidine-1-carboxylate CAS No. 1423031-34-8

Benzyl 3-azidoazetidine-1-carboxylate

Cat. No. B2827968
CAS RN: 1423031-34-8
M. Wt: 232.243
InChI Key: VNUXPCQDTYJCEU-UHFFFAOYSA-N
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Description

Benzyl 3-azidoazetidine-1-carboxylate is a chemical compound with the molecular formula C11H12N4O2 . It has a molecular weight of 232.24 g/mol . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: NC1(CN1C(OCc2ccccc2)=O) . This notation represents the structure of the molecule in terms of the atoms present and their connectivity .

Scientific Research Applications

Synthesis of Novel Compounds

Benzyl 3-azidoazetidine-1-carboxylate is a compound involved in the synthesis of various novel compounds. For instance, it has been used in the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, which is significant in the development of abnormally high molecular weight polypeptides (Soriano, Podraza, & Cromwell, 1980).

Antibacterial Agents

Azetidine derivatives, closely related to this compound, have been explored in the context of antibacterial agents. 7-Azetidinylquinolones, a class of compounds containing an azetidine moiety, have shown promise as antibacterial agents, especially in their structure-activity relationships (Frigola et al., 1995).

Synthesis of Azido-Triazoles

The compound also finds use in the synthesis of azido-1,2,4-triazoles, a class of heteroarenes with high nitrogen content. These compounds have been analyzed for their thermal decomposition and molecular reactivity, indicating potential applications in materials science (Cardillo et al., 2012).

Plant Physiology Studies

In plant physiology, analogs of this compound, like azetidine 2-carboxylic Acid, have been utilized to investigate the relationship between protein synthesis and ion transport in plants, providing insights into plant biology and potential agricultural applications (Pitman et al., 1977).

Development of Novel Pharmaceuticals

Additionally, azetidine derivatives are significant in the development of novel pharmaceuticals. For example, a new method for synthesizing 1,4-benzodiazepine derivatives, which are crucial in medicinal chemistry, has been established using a reaction involving an azetidine compound (Wang et al., 2008).

Future Directions

Azetidines, including Benzyl 3-azidoazetidine-1-carboxylate, have significant potential for future research due to their ubiquity in natural products and importance in medicinal chemistry . They are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry . Future research may focus on exploring these potentials further .

properties

IUPAC Name

benzyl 3-azidoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-14-13-10-6-15(7-10)11(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUXPCQDTYJCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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